2-(4-Cyanopiperidin-1-yl)acetic acid
Overview
Description
2-(4-Cyanopiperidin-1-yl)acetic acid is an organic compound that features a piperidine ring substituted with a cyano group and an acetic acid moiety
Scientific Research Applications
2-(4-Cyanopiperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanopiperidin-1-yl)acetic acid typically involves the cyanoacetylation of piperidine derivatives. One common method includes the reaction of piperidine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the cyano group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as neutralization, cyanidation, and extraction to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanopiperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Mechanism of Action
The mechanism of action of 2-(4-Cyanopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring may also play a role in modulating the compound’s effects by interacting with various receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
2-Cyanoacetamide: Contains a cyano group and an amide group.
4-Cyanopiperidine: Similar structure but lacks the acetic acid moiety
Uniqueness
2-(4-Cyanopiperidin-1-yl)acetic acid is unique due to the combination of the piperidine ring, cyano group, and acetic acid moiety. This structure provides a versatile platform for various chemical reactions and potential biological activities, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(4-cyanopiperidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZFTFFPUYWNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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